molecular formula C18H30N6O B6444901 1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2427044-09-3

1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6444901
CAS No.: 2427044-09-3
M. Wt: 346.5 g/mol
InChI Key: RXKMIYHSSCIESG-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a unique structure combining azepane, piperazine, and pyrimidine moieties

Properties

IUPAC Name

1-(azepan-1-yl)-2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N6O/c1-21(2)18-19-8-7-16(20-18)23-13-11-22(12-14-23)15-17(25)24-9-5-3-4-6-10-24/h7-8H,3-6,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKMIYHSSCIESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic synthesis. The process begins with the preparation of the azepane ring, followed by the introduction of the piperazine and pyrimidine groups. Common reagents used in these steps include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(azepan-1-yl)ethan-1-one: A simpler analog with fewer functional groups.

    2-(azepan-1-yl)ethyl methacrylate: Another compound featuring the azepane ring but with different substituents.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with similar piperazine and pyrimidine structures.

Uniqueness

1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is unique due to its combination of azepane, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(Azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound with a molecular formula of C₁₄H₁₈N₄O. Its unique structure, which includes an azepane ring, a piperazine moiety, and a pyrimidine derivative, allows for diverse interactions with biological targets. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The compound's structural features contribute to its biological activity. The presence of multiple heteroatoms enhances its reactivity and interaction with various biological systems. The following table summarizes the key structural elements:

FeatureDescription
Molecular Formula C₁₄H₁₈N₄O
Structural Components Azepane ring, piperazine moiety, pyrimidine derivative
Functional Groups Amine, ketone, and heterocyclic structures

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies indicate that it may exhibit properties similar to known inhibitors in various therapeutic areas, including oncology and neurology.

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets. Techniques such as molecular docking and dynamic simulations have been employed to elucidate its interactions at the molecular level. For instance, computational studies have suggested that the compound may inhibit certain kinases involved in cancer progression.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings from these studies:

Study FocusResultReference
EGFR Inhibition Demonstrated significant inhibition of wild-type and mutant forms of EGFR with IC50 values in the nanomolar range.
Antiproliferative Activity Exhibited strong anti-cancer activity against NSCLC cell lines A549 and H1975.
Binding Affinity Showed favorable binding interactions in molecular docking studies, indicating potential as a therapeutic agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Cell Lines :
    • Objective : To evaluate the antiproliferative effects on non-small cell lung cancer (NSCLC) cell lines.
    • Findings : The compound was found to significantly inhibit cell growth in A549 cells compared to H1975 cells, suggesting selectivity based on the mutation status of EGFR.
  • Kinase Inhibition Study :
    • Objective : To assess the inhibitory effects on various kinases.
    • Results : The compound displayed potent inhibition against EGFR variants, outperforming standard treatments like erlotinib in specific assays.

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